

# In Vitro Antioxidant Effects of Licorice Flavonoids: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Licoricone*

Cat. No.: *B033481*

[Get Quote](#)

**Abstract:** Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases. Natural compounds, particularly flavonoids derived from medicinal plants like licorice (*Glycyrrhiza* species), have garnered significant attention for their potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant effects of flavonoids isolated from licorice. While specific data on **Licoricone** is limited, this document synthesizes available research on other well-studied licorice flavonoids such as Dehydroglyasperin C (DGC), Licochalcone A, and Liquiritigenin, which serve as representative examples of the antioxidant potential within this class of compounds. We detail the outcomes of key chemical and cellular assays, present quantitative data in structured tables, describe the underlying molecular mechanisms, primarily the activation of the Nrf2 signaling pathway, and provide comprehensive experimental protocols for researchers.

## Direct Radical Scavenging and Reducing Power

The antioxidant capacity of licorice flavonoids is often first evaluated through direct chemical assays that measure their ability to scavenge stable free radicals and reduce oxidant species. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

These assays demonstrate that licorice flavonoids possess significant, dose-dependent antioxidant activity.<sup>[1]</sup> The scavenging potential is largely attributed to the phenolic hydroxyl groups within their molecular structure.<sup>[1]</sup> Among several tested flavonoids, Dehydroglyasperin C (DGC) has shown particularly potent activity.<sup>[1]</sup>

## Data Presentation: Radical Scavenging and Reducing Power

The antioxidant activities of various licorice-derived compounds have been quantified to determine their efficacy. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC<sub>50</sub> value indicates stronger antioxidant activity.

Table 1: Radical Scavenging Activity of Licorice Flavonoids

Compound	Assay	IC50 Value	Source
Dehydroglyasperin C (DGC)	DPPH	0.205 ± 0.005 mM	[1]
Dehydroglyasperin D (DGD)	DPPH	0.309 ± 0.002 mM	[1]
Isoangustone A (IsoA)	DPPH	0.418 ± 0.015 mM	[1]
Dehydroglyasperin C (DGC)	ABTS	0.465 ± 0.081 mM	[1]
Dehydroglyasperin D (DGD)	ABTS	0.635 ± 0.035 mM	[1]
Isoangustone A (IsoA)	ABTS	0.655 ± 0.042 mM	[1]
G. glabra Leaf Extract A	DPPH	18.05 µg/mL	[2]
G. glabra Leaf Extract B	DPPH	13.49 µg/mL	[2]
G. glabra Leaf Extract A	ABTS	6.76 µg/mL	[2]
G. glabra Leaf Extract B	ABTS	5.88 µg/mL	[2]
Licoflavanone	DPPH	> 200 µM	[2]

| Licoflavanone | ABTS | 12.5 µM |[2] |

Note: Extract A was derived from fresh leaves via maceration with methanol; Extract B from fresh leaves via ultrasound-assisted extraction with ethanol.[2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Licorice Flavonoids

Compound	Concentration	FRAP Value ( $\mu\text{M}$ )	Source
Dehydroglyasperin C (DGC)	1 mM	1,169 $\pm$ 43	[1]
Dehydroglyasperin D (DGD)	1 mM	1,135 $\pm$ 16	[1]

| Isoangustone A (IsoA) | 1 mM | 337  $\pm$  46 |[1] |

## Cellular Antioxidant Effects

Beyond direct chemical reactivity, it is crucial to assess the antioxidant effects of licorice flavonoids in a biological context. In vitro cellular assays measure the ability of these compounds to mitigate oxidative stress within cells, primarily by inhibiting the generation of intracellular ROS and enhancing the activity of endogenous antioxidant enzymes.

## Inhibition of Intracellular ROS

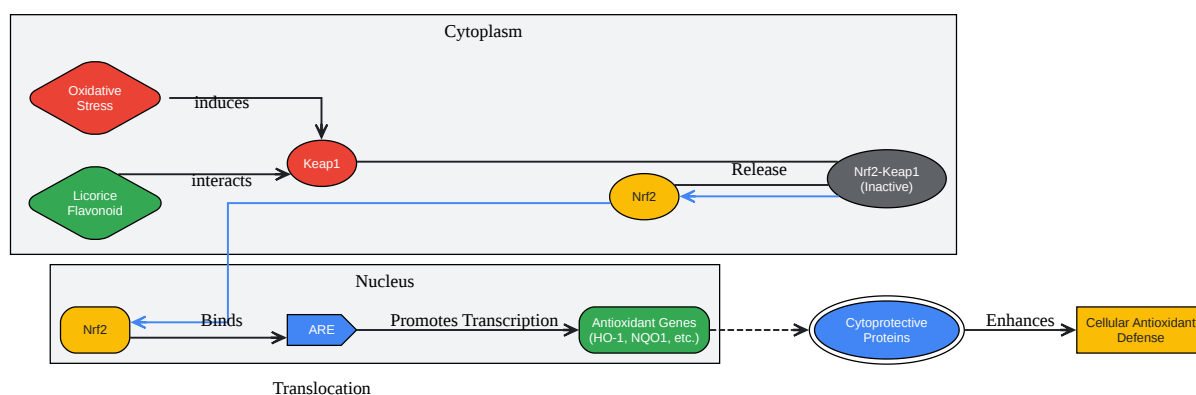
Licorice flavonoids have been shown to effectively suppress the production of ROS in various cell lines, including human hepatoma HepG2 cells.[1] The oxidant-sensitive fluorescent probes DCFH-DA (for general ROS) and DHE (for superoxide anions) are commonly used to quantify this effect.[1] Studies demonstrate that compounds like DGC, DGD, and IsoA significantly prevent H<sub>2</sub>O<sub>2</sub>-induced ROS production and suppress lipid peroxidation in tissue homogenates. [1]

## Modulation of Antioxidant Enzymes

A key mechanism of cellular defense against oxidative stress is the action of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3] SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GSH-Px.[3] Licorice extracts have been shown to enhance the activity of these critical enzymes, thereby bolstering the cell's ability to neutralize harmful oxidants.[3][4] For instance, treatment with licorice extract can increase the levels of SOD, CAT, and GSH-Px in tissues subjected to oxidative damage.[3][5]

## Core Molecular Mechanism: Nrf2 Signaling Pathway

The protective effects of many licorice flavonoids are mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway is a master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2-activating compounds like liquiritigenin and licochalcone A, Keap1 undergoes a conformational change, releasing Nrf2.[7][8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant capacity.[6][7][9]



[Click to download full resolution via product page](#)

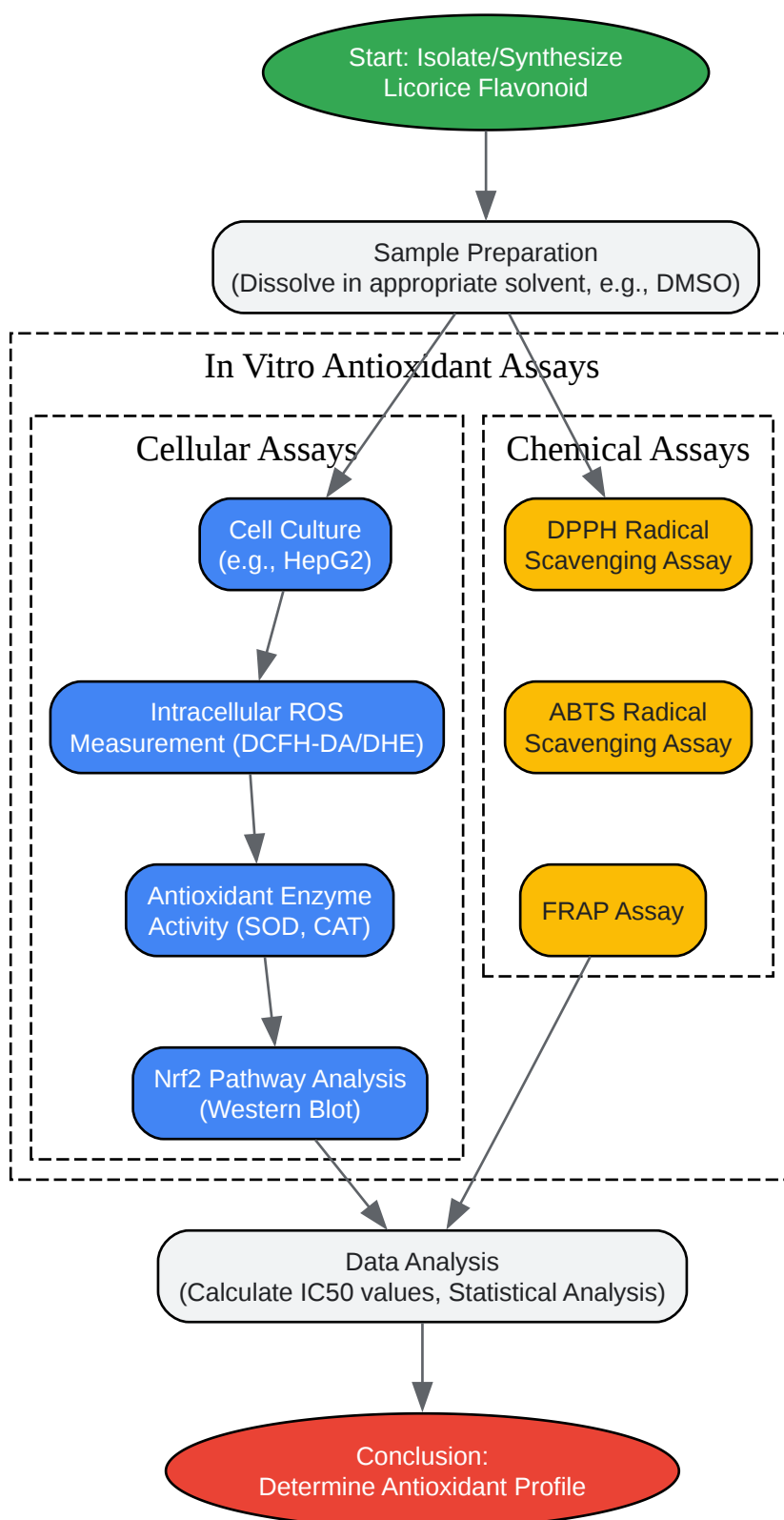
**Caption:** Activation of the Nrf2 signaling pathway by licorice flavonoids.

## Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity requires standardized protocols. The following sections detail the methodologies for the key assays discussed in this guide.

## General Experimental Workflow

The process of evaluating the in vitro antioxidant potential of a compound typically follows a structured workflow, from initial chemical screening to more complex cellular mechanism studies.



[Click to download full resolution via product page](#)

**Caption:** General workflow for in vitro antioxidant activity assessment.

## DPPH Radical Scavenging Assay Protocol

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 200  $\mu$ M) in methanol. Protect the solution from light.[\[1\]](#)
- Sample Preparation: Dissolve the test compound (e.g., **Licoricone** or other flavonoid) in a suitable solvent (e.g., DMSO or methanol) to create a stock solution.[\[1\]](#) Prepare a series of dilutions from the stock.
- Assay Procedure (96-well plate):
  - Add 50  $\mu$ L of each sample dilution to the wells of a 96-well microplate.[\[1\]](#)
  - Add 200  $\mu$ L of the DPPH working solution to each well.[\[1\]](#)
  - Include a negative control (solvent only) and a positive control (e.g., Trolox or ascorbic acid).
- Incubation: Shake the plate gently and incubate at 37°C for 30 minutes in the dark.[\[1\]](#)
- Measurement: Measure the absorbance at 515 nm using a microplate reader.[\[1\]](#)
- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ . Plot the % inhibition against the sample concentration to determine the IC50 value.[\[10\]](#)

## ABTS Radical Cation Decolorization Assay Protocol

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS $\bullet$ +), a blue-green chromophore.

- Reagent Preparation:
  - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[\[2\]](#)



- Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.[2]
- Before use, dilute the ABTS•+ solution with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[1]
- Assay Procedure (96-well plate):
  - Add 10  $\mu\text{L}$  of each sample dilution to the wells of a 96-well plate.[1]
  - Add 90  $\mu\text{L}$  of the diluted ABTS•+ solution to each well.[1]
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).
- Measurement: Measure the absorbance at 734 nm.[2]
- Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

## Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPTZ) complex to the intensely blue-colored ferrous ( $\text{Fe}^{2+}$ ) form.

- Reagent Preparation (FRAP Reagent):
  - Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM  $\text{FeCl}_3 \cdot \text{H}_2\text{O}$ . [1]
  - Mix the acetate buffer, TPTZ solution, and  $\text{FeCl}_3$  solution in a 10:1:1 (v/v/v) ratio to create the fresh FRAP working reagent. [1] Warm to 37°C before use. [11]
- Assay Procedure (96-well plate):
  - Add 7  $\mu\text{L}$  of the sample or standard (e.g.,  $\text{FeSO}_4$  for standard curve) to the wells. [1]
  - Add 30  $\mu\text{L}$  of the FRAP working reagent. [1]

- Add 170  $\mu\text{L}$  of distilled water.[\[1\]](#)
- Incubation: Incubate the plate at room temperature for 10 minutes.[\[1\]](#)
- Measurement: Measure the absorbance at 593 nm.[\[11\]](#)
- Calculation: The antioxidant capacity is determined from a standard curve of  $\text{FeSO}_4$  and expressed as  $\mu\text{mol}$  of  $\text{Fe}^{2+}$  equivalents per gram or mole of the sample.[\[11\]](#)

## Intracellular ROS (DCFH-DA) Assay Protocol

This assay uses the cell-permeable probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

- Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
- Loading with DCFH-DA: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add medium containing 10  $\mu\text{M}$  DCFH-DA and incubate for 30 minutes.
- Induction of Oxidative Stress: Wash the cells again with PBS. Add a ROS-inducing agent (e.g.,  $\text{H}_2\text{O}_2$ ) along with the test compound and incubate.
- Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of  $\sim 485$  nm and an emission wavelength of  $\sim 530$  nm.
- Calculation: Compare the fluorescence of treated cells to untreated and oxidant-only controls to determine the percentage reduction in ROS.

## Conclusion

The flavonoids derived from *Glycyrrhiza* species demonstrate significant and multifaceted in vitro antioxidant activity. Their efficacy is rooted in a dual mechanism: direct chemical scavenging of free radicals and the upregulation of endogenous cellular defense systems. The activation of the Nrf2 signaling pathway is a critical component of this cellular protection,

leading to the enhanced expression of a broad spectrum of antioxidant and detoxification enzymes. While comprehensive data on **Licoricone** remains to be established, the extensive research on related flavonoids like DGC, Licochalcone A, and Liquiritigenin strongly supports the potential of this class of compounds as valuable agents in mitigating oxidative stress. Further investigation is warranted to isolate and characterize the specific activities of **Licoricone** and other less-studied flavonoids from licorice to fully harness their therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF- $\kappa$ B/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective and Antioxidant Effects of Licorice Extract against CCl<sub>4</sub>-Induced Oxidative Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aensiweb.com [aensiweb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LXR $\alpha$ -dependent steatosis and oxidative injury by liquiritigenin, a licorice flavonoid, as mediated with Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licorice protects against ulcerative colitis via the Nrf2/PINK1-mediated mitochondrial autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- To cite this document: BenchChem. [In Vitro Antioxidant Effects of Licorice Flavonoids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033481#in-vitro-studies-on-licoricone-s-antioxidant-effects]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)